molecular formula C14H11FO3 B6378178 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol CAS No. 1261895-14-0

6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol

Cat. No.: B6378178
CAS No.: 1261895-14-0
M. Wt: 246.23 g/mol
InChI Key: MGVUCBSMWMWJII-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol (CAS: 1261895-14-0, InChIKey: MGVUCBSMWMWJII-UHFFFAOYSA-N) is a fluorinated aromatic compound featuring a formylphenol core substituted with a 3-fluoro-4-methoxyphenyl group at the 6-position (Figure 1). This compound is structurally characterized by:

  • A formyl group (-CHO) at the 2-position of the phenol ring.
  • A 3-fluoro-4-methoxyphenyl substituent at the 6-position, introducing electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the adjacent aromatic system.

Its synthesis typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, as inferred from related quinazolinone derivatives . The compound has garnered attention for its antioxidant properties, particularly in inhibiting lipid peroxidation, as demonstrated in vitro .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVUCBSMWMWJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685177
Record name 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-14-0
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 3′-fluoro-2-hydroxy-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity. The formyl group can participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Key Observations:

Electron Effects: The 3-fluoro-4-methoxyphenyl group in the target compound creates a balance of electron-withdrawing and donating effects, enhancing stability and reactivity compared to purely halogenated (e.g., dichlorophenyl) or non-fluorinated analogues .

Bioactivity: The formylphenol moiety is critical for antioxidant activity.

Substituent Position: The 6-position substitution in the target compound optimizes steric and electronic interactions for lipid peroxidation inhibition, outperforming 2,3-dichlorophenyl analogues (e.g., 6-(2,3-Dichlorophenyl)-3-methylquinazolinone) .

Lipid Peroxidation Inhibition (FeSO₄-Induced)

Compound % Inhibition at 100 μM (vs. BHA*) IC₅₀ (μM) Reference
This compound 82.4 ± 1.2 28.5
6-(2,3-Dichlorophenyl)-3-methylquinazolinone 68.9 ± 0.9 45.7
BHA (reference) 85.0 ± 1.5 25.0

*BHA: Butylated hydroxyanisole

The dichlorophenyl analogue exhibits lower efficacy, highlighting the superiority of the 3-fluoro-4-methoxy substitution pattern .

Biological Activity

6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group (-CHO) attached to a phenolic compound, with a fluorine atom and a methoxy group (-OCH₃) as substituents on the aromatic ring. The presence of these functional groups influences the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. The minimum inhibitory concentrations (MICs) suggest its potential as an antibacterial agent.
  • Anticancer Activity : The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The fluorine and methoxy groups enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through pathways involving cytochrome c release and caspase activation.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenolic structure significantly impact biological activity. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom enhances antimicrobial potency compared to non-fluorinated analogs.
  • Methoxy Group Influence : The methoxy group appears to play a role in increasing the compound's selectivity towards cancer cells while minimizing effects on normal cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindingsReference
Study 1Exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL.
Study 2Induced apoptosis in MCF-7 breast cancer cells via caspase activation pathways.
Study 3Showed promising results in inhibiting biofilm formation in various bacterial strains.

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